Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
This compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure containing at least two different elements. In this case, the ring contains carbon, nitrogen, and sulfur atoms .
Molecular Structure Analysis
The compound contains several functional groups, including an amide group (benzamido), an ester group (carboxylate), and a heterocyclic ring (tetrahydrothieno[2,3-c]pyridine). These functional groups can have significant effects on the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the heterocyclic ring, amide group, and ester group in this compound suggests that it might have interesting properties. For example, it might have a relatively high boiling point due to the presence of these polar functional groups .Scientific Research Applications
Tolerance and Pharmacokinetics
Studies on compounds structurally related to Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride often investigate their pharmacokinetic properties and tolerance in humans. For instance, research on a new antiulcer compound revealed its effectiveness in increasing gastric mucus and stimulating defensive factors without significant side effects in the dose range administered (Uckert, Kobayashi, & Maier-Lenz, 1989). This highlights the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds in developing therapeutic agents.
Diagnostic Imaging
Another application in scientific research involves the use of radiolabeled compounds for diagnostic imaging. For example, a study utilized N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for sigma receptor scintigraphy in patients with suspected primary breast cancer, demonstrating the potential of such compounds to visualize tumors in vivo (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002). This suggests that analogs of the compound could be explored for their diagnostic imaging capabilities, particularly in identifying and characterizing tumors based on receptor binding.
Environmental and Biological Monitoring
Research on the environmental presence and biological monitoring of compounds related to pesticides and pyrethroids indicates the potential for studying the environmental impact and human exposure to similar chemical entities. A study on urinary metabolites of organophosphate and pyrethroid pesticides in children underscores the significance of monitoring exposure to these chemicals for public health (Bravo, Grimalt, Bocca, Pino, Bin, Brumatti, Rosolen, Barbone, Ronfani, Alimonti, & Calamandrei, 2019). This aspect of research can be extended to compounds like this compound to assess environmental persistence, bioaccumulation, and potential effects on human health.
Future Directions
Properties
IUPAC Name |
ethyl 2-benzamido-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.ClH/c1-3-21-11-10-14-15(12-21)25-18(16(14)19(23)24-4-2)20-17(22)13-8-6-5-7-9-13;/h5-9H,3-4,10-12H2,1-2H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGGFYRMIXXTKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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